molecular formula C9H12ClNO2 B2759625 2-[4-(Methylamino)phenyl]acetic acid hydrochloride CAS No. 1309976-10-0

2-[4-(Methylamino)phenyl]acetic acid hydrochloride

Cat. No. B2759625
CAS RN: 1309976-10-0
M. Wt: 201.65
InChI Key: XGQDEQVUGMODBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[4-(Methylamino)phenyl]acetic acid hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Methylamino)phenyl]acetic acid hydrochloride” include a molecular weight of 201.65 , and a melting point of 232-234°C . The compound is a solid .

Scientific Research Applications

Synthesis and Derivative Formation

2-[4-(Methylamino)phenyl]acetic acid hydrochloride serves as a core structure for synthesizing various derivatives with potential applications in medicinal chemistry and materials science. For example, the compound's transformation into novel analgesic and antipyretic agents through green synthesis methods demonstrates its versatility in drug design and discovery. These synthetic routes highlight the environmental benefits of using less hazardous solvents and conditions, contributing to the development of eco-friendly pharmaceutical compounds (Reddy, Venkata Ramana Reddy, & Dubey, 2014).

Antimicrobial and Antioxidant Properties

Further research into the derivatives of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride has led to the discovery of compounds with significant antimicrobial and antioxidant activities. The creation of pyrazole-1-sulphonamides and isonicotinoyl pyrazolines, derived from the reaction of chalcones with various hydrazine compounds, showcases the chemical's potential in generating new treatments against bacterial and fungal infections. Additionally, some of these derivatives have shown promising results in antioxidant activity tests, indicating their potential in combating oxidative stress-related diseases (Sharshira & Hamada, 2012).

Enhanced Pseudocapacitance Performance

In the field of materials science, derivatives of 2-[4-(Methylamino)phenyl]acetic acid hydrochloride have been utilized to improve the electrochemical properties of polymeric materials. A study involving the electro-polymerization of ortho aminophenol with N-benzoyl derivatives of phenylglycine demonstrated a substantial increase in specific capacitance, making these compounds attractive for supercapacitor applications. This research underscores the importance of the compound in developing high-performance energy storage devices (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Production of Phenylacetic Acid Derivatives

The ability of certain fungi to produce phenylacetic acid derivatives when cultured on specific media has been observed, with these derivatives exhibiting antimicrobial properties. This finding suggests the potential of biotechnological approaches to produce valuable chemical derivatives using microbial fermentation, which could have implications for the pharmaceutical and agricultural industries (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).

Safety and Hazards

This compound should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

2-[4-(methylamino)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDEQVUGMODBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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